molecular formula C11H17N B1601285 5-Tert-butyl-2-methylaniline CAS No. 85336-17-0

5-Tert-butyl-2-methylaniline

Cat. No. B1601285
CAS RN: 85336-17-0
M. Wt: 163.26 g/mol
InChI Key: NUAZTGFXIQPWDP-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methylaniline is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 .


Synthesis Analysis

The synthesis of compounds similar to 5-Tert-butyl-2-methylaniline has been reported in the literature . For instance, tert-butyl groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-methylaniline consists of a central phenyl ring with a tert-butyl group and a methyl group attached . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of compounds similar to 5-Tert-butyl-2-methylaniline has been studied. For example, the reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-2-methylaniline such as density, boiling point, and melting point are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthetic Applications in Pharmaceutical Compounds

5-Tert-butyl-2-methylaniline serves as a crucial intermediate in the synthesis of various biologically active compounds. A notable example is its role in the synthesis of omisertinib (AZD9291), an important medication used in cancer treatment. The compound has been synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through a series of steps including acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao et al., 2017).

Antioxidant Properties and Applications

5-Tert-butyl-2-methylaniline derivatives, like 3,5-di-tert-butyl-4-hydroxytoluene (BHT), have been studied for their antioxidant properties. These compounds have shown significant effects in reducing aflatoxin B1 - DNA adduct formation in vivo in rat livers and kidneys. This indicates their potential role in preventing DNA damage and possibly in reducing cancer risk (Kensler et al., 1985).

Role in Cancer Research and Drug Development

Studies involving derivatives of 5-Tert-butyl-2-methylaniline have explored their potential in cancer research and drug development. One study investigated the acute oral toxicity of organotin compounds containing a fragment of 2,6-di-tert-butylphenol, aiming to evaluate their safety as pharmaceutical substances. The findings revealed that modifications in the tin-organic molecules could lead to the creation of new classes of anticancer drugs, with some derivatives showing reduced toxicity and potential for further research in experimental oncology (Dodokhova et al., 2021).

Enzyme Induction and Detoxifying Effects

Derivatives of 5-Tert-butyl-2-methylaniline, such as 2(3)-tert-butyl-4-hydroxyanisole (BHA), have been found to induce detoxifying enzymes in the liver and peripheral tissues. This enzyme induction shows specificity with respect to the chemical nature of the inducer, the target tissue, and the enzymes elevated, indicating their potential use in modulating biological pathways for therapeutic purposes (De Long et al., 1985).

Implications in Genetic and Cellular Studies

5-Tert-butyl-2-methylaniline and its derivatives have also been used in genetic and cellular studies. For instance, the alkyl halides derived from it have been investigated for their carcinogenic potential in lung adenoma production in mice, providing insights into the mechanisms of carcinogenesis and the potential role of these compounds in cancer research (Poirier et al., 1975).

Safety And Hazards

While specific safety and hazard information for 5-Tert-butyl-2-methylaniline is not available, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

The future directions for the study of 5-Tert-butyl-2-methylaniline could involve further exploration of its synthesis, reactivity, and potential applications. For instance, tagging proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility .

properties

IUPAC Name

5-tert-butyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAZTGFXIQPWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517876
Record name 5-tert-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-methylaniline

CAS RN

85336-17-0
Record name 5-tert-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-tert-butyl-1-methyl-2-nitrobenzene (3.58 g, 18.5 mmol) in MeOH (80 ml) was added 10% Pd on carbon (wet, 358 mg). The reaction mixture was stirred under an atmosphere of hydrogen (balloon) for 4 h then filtered over Celite, rinsing with EtOAc. The filtrate was concentrated to afford 2.48 g (82%) of 5-tert-butyl-2-methylaniline as a brown oil which was used without further purification.
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
358 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (239 g, 1.2 mol) 4-tert-butyl-1-methyl-2-nitro-benzene (M. S. Carpenter, W. M. Easter, T. F. Wood, J. Org. Chem. (1951), 586) in MeOH (1.0 L) was treated with Raney nickel (25 g) in a Parr shaker. The apparatus was sealed under hydrogen pressure to 52 psi, heated to 35° C. for 15 hours, and cooled to room temperature. The apparatus was vented and the contents filtered. The filtrate was concentrated in vacuo and distilled, collecting the major fraction (75°-85° C., 1.0 torr). 1H NMR (CDCl3) δ 1.26 (s, 9 H), 2.11 (s, 3 H), 3.54 (bs, 2 H), 6.69 (d, 1 H), 6.72 (dd, 1 H), 6.96 (d, 1 H).
Quantity
239 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JVNV Prasad, A Panapoulous, JR Rubin - Tetrahedron Letters, 2000 - Elsevier
… This was further confirmed by the lack of dithiocyanation and/or aminothiazole ring formation when 5-tert-butyl-2-methylaniline (6) was exposed to similar reaction conditions. Thus …
Number of citations: 32 www.sciencedirect.com
A Rivkin, SP Ahearn, SM Chichetti, YR Kim, C Li… - Bioorganic & medicinal …, 2010 - Elsevier
… -5-amine is a good isostere for the 5-tert-butyl-2-methylaniline (9 vs 12). We continued our SAR studies with 9 since 5-tert-butyl-2-methylaniline was potentially less prone to metabolism …
Number of citations: 52 www.sciencedirect.com
S Quideau, L Pouységu, A Ozanne, J Gagnepain - Molecules, 2005 - mdpi.com
Treatment of 2-methylphenols with chloro(diphenyl)-λ 3 -iodane led to their regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives via a proposed ligand …
Number of citations: 65 www.mdpi.com
A Rivkin, SP Ahearn, SM Chichetti, CL Hamblett… - Bioorganic & Medicinal …, 2010 - Elsevier
… Regioselective nucleophilic addition of 5-tert-butyl-2-methylaniline to 2,6-dichloropurine 3 in the presence of base afforded the corresponding 6-aminopurine 4. A second addition of a …
Number of citations: 43 www.sciencedirect.com
H Langhals, H Jaschke - Chemistry–A European Journal, 2006 - Wiley Online Library
… 2,7-Bis(5-tert-butyl-2-methylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetrone (1 p): Naphthalenetetracarboxylic bisanhydride (2, 2.75 g, 10.0 mmol), 5-tert-butyl-2-methylaniline (…

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